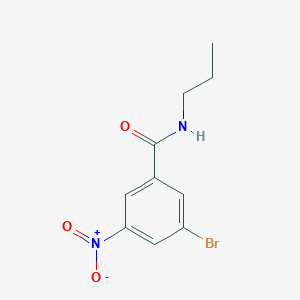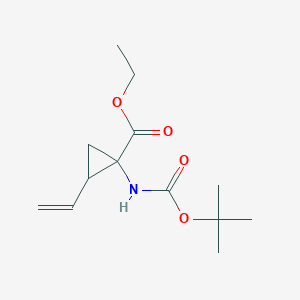
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
Descripción general
Descripción
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protective group for amines . The presence of the vinyl group suggests that it could participate in various reactions, such as addition or polymerization reactions. The ethyl ester group (ethoxycarbonyl) is also a common functional group in organic chemistry.
Aplicaciones Científicas De Investigación
Polymer Chemistry
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate has been utilized in polymer chemistry. For example, its oligomerization was catalyzed by horseradish peroxidase in the presence of cyclodextrine, leading to cross-linked polymers through free radical polymerization (Pang, Ritter, & Tabatabai, 2003).
Enantioselective Synthesis
This compound has also been used in enantioselective synthesis. A study described the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity, demonstrating the utility of this compound in creating complex molecules (Magata et al., 2017).
Hepatitis C Virus Inhibitors
The compound serves as a key intermediate in the preparation of hepatitis C virus inhibitors. Stereoselective cyclopropanation and subsequent processes have been developed to synthesize this compound efficiently for medical applications (Belyk et al., 2010).
Hofmann Rearrangement
It has been synthesized via a Hofmann rearrangement process using trichloroisocyanuric acid, showcasing its chemical versatility and the adaptability of its synthetic routes (Crane et al., 2011).
Marine Alkaloid Analogs
In the field of marine biology and pharmacology, derivatives of this compound have been synthesized as analogs of the bis-indole alkaloid topsentin. These derivatives have been tested for anticancer activity, indicating the compound's potential in drug discovery (Carbone et al., 2013).
HCV NS3 Protease Inhibitors
This compound has also been involved in the development of robust and efficient synthesis techniques for HCV NS3 protease inhibitors. These developments highlight its significance in therapeutic applications (Lou et al., 2013).
Pyroglutamic Acid Synthesis
In organic chemistry, it has been used in the synthesis of azabicyclo[4.3.0]alkane amino acids, which are important for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Nanoparticle Systems
This compound is integral in the design of nanoparticle systems for drug delivery. For example, a study focused on the controlled delivery of doxorubicin using a nanoparticle system synthesized from a copolymer library including this compound (Yildirim et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWAMLYKLZSGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)
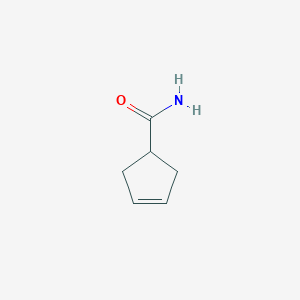
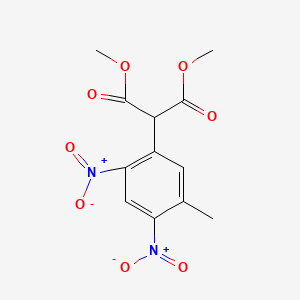
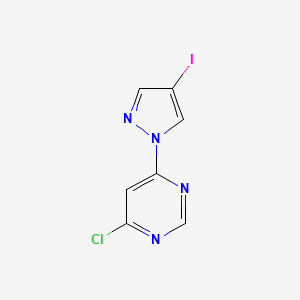
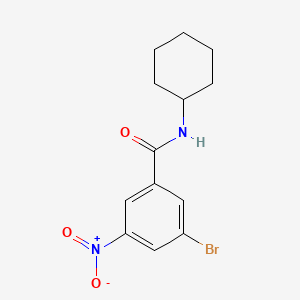
![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine](/img/structure/B1370693.png)

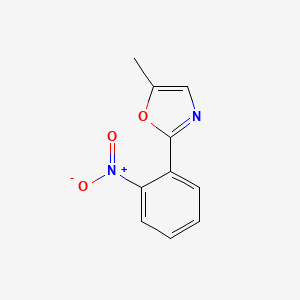
![N-[(4-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1370701.png)
![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)
![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)


